molecular formula C22H37N3O10 B1521903 Boc-Glu-Glu-Leu-Ome CAS No. 72903-33-4

Boc-Glu-Glu-Leu-Ome

Cat. No.: B1521903
CAS No.: 72903-33-4
M. Wt: 503.5 g/mol
InChI Key: QJKPYQOKXLMHNY-KKUMJFAQSA-N
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Description

Boc-Glu-Glu-Leu-Ome, also known as N-tert-butoxycarbonyl-glutamyl-glutamyl-leucine methyl ester, is a synthetic peptide compound. It is composed of three amino acids: glutamic acid, glutamic acid, and leucine, with a tert-butoxycarbonyl (Boc) protecting group at the N-terminus and a methyl ester group at the C-terminus. This compound is often used in peptide synthesis and research due to its stability and reactivity.

Mechanism of Action

Target of Action

Boc-Glu-Glu-Leu-Ome, a derivative of the tripeptide L-Glu-LGlu-L-Leu, is primarily targeted towards the Vitamin K-dependent carboxylase . This enzyme plays a crucial role in the post-translational modification of specific glutamyl residues in precursor proteins to y-carboxyglutamyl (Gla) residues in mature proteins .

Mode of Action

The compound interacts with its target, the Vitamin K-dependent carboxylase, by serving as a potential substrate for carboxylation studies . It inhibits the carboxylation of endogenous protein precursors . The interaction results in changes to the carboxylation process, affecting the formation of y-carboxyglutamyl residues .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carboxylation process carried out by the Vitamin K-dependent carboxylase . This process involves the conversion of peptide-bound glutamyl residues to y-carboxyglutamyl residues . The compound’s interaction with the enzyme alters this pathway, potentially affecting the formation of mature proteins.

Pharmacokinetics

As a potential substrate for vitamin k-dependent carboxylation studies, it can be inferred that the compound may be metabolized by the enzyme during the carboxylation process .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve alterations to the carboxylation process carried out by the Vitamin K-dependent carboxylase . By serving as a potential substrate for the enzyme, the compound can affect the formation of y-carboxyglutamyl residues in proteins . This could potentially influence the structure and function of these proteins.

Biochemical Analysis

Biochemical Properties

Boc-Glu-Glu-Leu-Ome interacts with various enzymes and proteins in biochemical reactions. It is a potential substrate for Vitamin K-dependent carboxylation studies

Cellular Effects

Given its potential role as a substrate in Vitamin K-dependent carboxylation studies , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Glu-Glu-Leu-Ome typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino group of glutamic acid using the Boc group. The carboxyl group of the first glutamic acid is then activated and coupled with the amino group of the second protected glutamic acid. This process is repeated to add the leucine residue. Finally, the methyl ester group is introduced at the C-terminus. The synthesis is usually carried out in a solution phase using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, allowing for the efficient and high-throughput synthesis of peptides. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, simplifying purification and increasing yield.

Chemical Reactions Analysis

Types of Reactions

Boc-Glu-Glu-Leu-Ome can undergo various chemical reactions, including:

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Hydrolysis: The methyl ester group can be hydrolyzed to yield the free carboxylic acid.

    Coupling Reactions: The compound can be further elongated by coupling with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used to remove the Boc group.

    Hydrolysis: Sodium hydroxide (NaOH) or other basic conditions can be used to hydrolyze the methyl ester.

    Coupling: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are frequently used as coupling reagents.

Major Products

    Deprotected Peptide: Removal of the Boc group yields the free amino peptide.

    Hydrolyzed Peptide: Hydrolysis of the methyl ester yields the free carboxylic acid peptide.

Scientific Research Applications

Boc-Glu-Glu-Leu-Ome has several applications in scientific research:

    Peptide Synthesis: It serves as an intermediate in the synthesis of longer peptides and proteins.

    Biological Studies: Used in studies of enzyme-substrate interactions, particularly those involving proteases.

    Drug Development: Investigated for its potential as a building block in the design of peptide-based drugs.

    Industrial Applications: Utilized in the production of peptide-based materials and coatings.

Comparison with Similar Compounds

Similar Compounds

    Boc-Glu-Glu-Leu-OH: Similar structure but with a free carboxylic acid instead of a methyl ester.

    Boc-Glu-Glu-Leu-NH2: Similar structure but with an amide group at the C-terminus.

    Boc-Glu-Glu-Leu-OBzl: Similar structure but with a benzyl ester instead of a methyl ester.

Uniqueness

Boc-Glu-Glu-Leu-Ome is unique due to its specific combination of protecting groups and functional groups, which make it particularly useful in peptide synthesis. The Boc group provides stability, while the methyl ester allows for easy conversion to other functional groups, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

(4S)-4-[[(2S)-4-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-5-[[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N3O10/c1-12(2)11-15(20(32)34-6)24-18(30)13(7-9-16(26)27)23-19(31)14(8-10-17(28)29)25-21(33)35-22(3,4)5/h12-15H,7-11H2,1-6H3,(H,23,31)(H,24,30)(H,25,33)(H,26,27)(H,28,29)/t13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKPYQOKXLMHNY-KKUMJFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50658434
Record name Methyl N-(tert-butoxycarbonyl)-L-alpha-glutamyl-L-alpha-glutamyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72903-33-4
Record name Methyl N-(tert-butoxycarbonyl)-L-alpha-glutamyl-L-alpha-glutamyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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